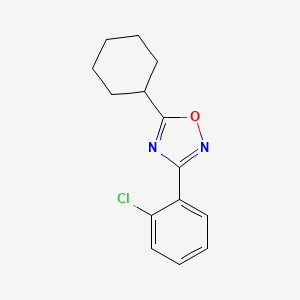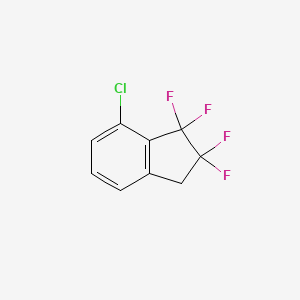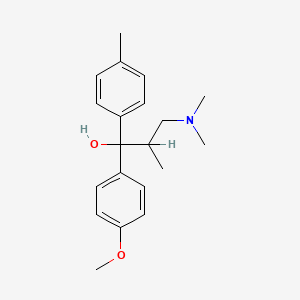
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine is a peptide compound composed of five amino acids: leucine, valine, alanine, glycine, and tyrosine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and subsequent purification.
化学反応の分析
Types of Reactions
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes like proteases.
Oxidation: Oxidation of the tyrosine residue can occur, forming dityrosine or other oxidized products.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic conditions (e.g., HCl).
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Dityrosine or other oxidized derivatives.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
作用機序
The mechanism of action of L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide.
類似化合物との比較
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine can be compared with other similar peptides, such as:
L-Leucyl-L-valyl-L-alanylglycyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine, affecting its chemical properties and biological activity.
L-Leucyl-L-valyl-L-alanylglycyl-L-tryptophan: Contains tryptophan, which introduces different functional groups and potential interactions.
L-Leucyl-L-valyl-L-alanylglycyl-L-serine: Serine’s hydroxyl group can participate in different reactions compared to tyrosine.
These comparisons highlight the uniqueness of this compound in terms of its specific amino acid composition and resulting properties.
特性
CAS番号 |
922510-14-3 |
|---|---|
分子式 |
C25H39N5O7 |
分子量 |
521.6 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H39N5O7/c1-13(2)10-18(26)23(34)30-21(14(3)4)24(35)28-15(5)22(33)27-12-20(32)29-19(25(36)37)11-16-6-8-17(31)9-7-16/h6-9,13-15,18-19,21,31H,10-12,26H2,1-5H3,(H,27,33)(H,28,35)(H,29,32)(H,30,34)(H,36,37)/t15-,18-,19-,21-/m0/s1 |
InChIキー |
USHZCRWLVDLVAU-QTWZMDIBSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)
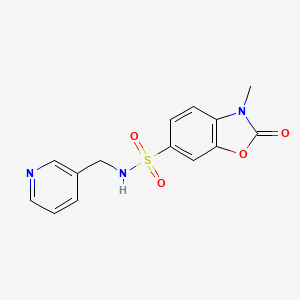

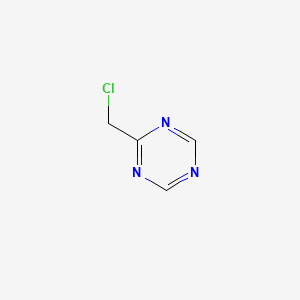
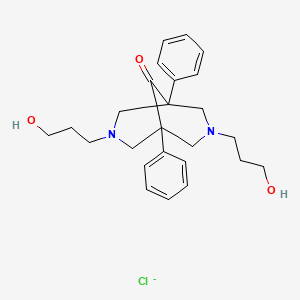
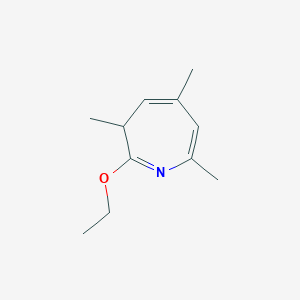
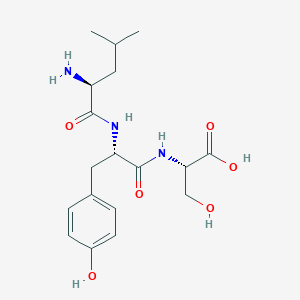
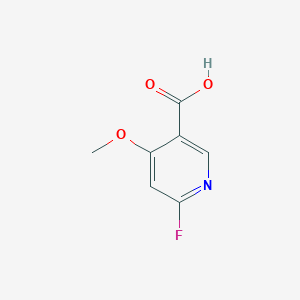
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
